5,6-Difluoro-3-methyleneisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5F2NO |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
5,6-difluoro-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C9H5F2NO/c1-4-5-2-7(10)8(11)3-6(5)9(13)12-4/h2-3H,1H2,(H,12,13) |
InChI Key |
CPENXTUMUGZJIM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC(=C(C=C2C(=O)N1)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Difluoro 3 Methyleneisoindolin 1 One and Its Derivatives
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds like isoindolinones. Catalysts based on ruthenium and rhodium are particularly effective in mediating C-H activation and annulation cascades, which allow for the direct and efficient construction of the isoindolinone core from readily available starting materials.
Ruthenium-Catalyzed C-H Activation and Annulation Strategies
Ruthenium catalysts are valued for their cost-effectiveness and unique reactivity in C-H functionalization. mdpi.com These catalysts can operate under various conditions and are capable of facilitating challenging transformations to build polycyclic molecular architectures. rsc.org
Ruthenium-catalyzed C-H activation provides a direct pathway for the synthesis of isoindolinones from benzoic acid derivatives. This strategy often involves the use of a directing group to achieve high regioselectivity. The merger of C-H activation with the strain-release of certain coupling partners, such as 1,2-oxazetidines, represents a sustainable approach to a diverse range of isoindolinone skeletons. nih.govorganic-chemistry.orgacs.org In a typical reaction, a benzoic acid derivative undergoes ortho-C-H activation, followed by annulation with a suitable partner. researchgate.net This process has been successfully applied to the late-stage functionalization of bioactive acids, highlighting its synthetic utility. acs.org
The general reaction involves a ruthenium(II) precatalyst, often [{Ru(p-cymene)Cl2}2], which facilitates the C-H activation at the ortho position of the benzoic acid. The subsequent annulation cascade with a coupling partner, like an N-substituted 1,2-oxazetidine, proceeds via a proposed C-H activation/β-carbon elimination/intramolecular cyclization pathway to yield the isoindolinone product. nih.govscite.ai
Table 1: Ruthenium-Catalyzed Synthesis of Isoindolinone from Benzoic Acid
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Methylbenzoic acid | N-Tosyl-1,2-oxazetidine | [{Ru(p-cymene)Cl2}2] | K2CO3 | Toluene | 110 | 17 acs.org |
This table showcases representative yields for the synthesis of the core isoindolinone structure using a related methodology.
A novel and direct strategy for synthesizing isoindolinones involves the ruthenium-catalyzed C-H activation of nitrones and their subsequent reaction with ethenesulfonyl fluoride (B91410) (ESF). researchgate.netrsc.org This method is particularly noteworthy as it can lead to the formation of cyclic isoindolinones when the substituent on the nitrogen of the nitrone is a methyl group. The reaction proceeds using an inexpensive and readily available ruthenium catalyst. researchgate.netrsc.org The process not only forms the isoindolinone ring but also incorporates a sulfonyl fluoride group, a valuable moiety in chemical biology.
The mechanism involves the activation of the C-H bond of the nitrone by the ruthenium catalyst, followed by a coupling reaction with ethenesulfonyl fluoride. A key aspect of this transformation is that the directing group on the nitrone can be converted into an amide group in the final product. researchgate.netrsc.org
Table 2: Ruthenium-Catalyzed Synthesis of Isoindolinones from Nitrones and ESF
| Entry | Nitrone Substrate | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| 1 | N-Methyl-aryl nitrone | [Ru(p-cymene)Cl2]2 | 1,4-Dioxane | 100 | Cyclic Isoindolinone researchgate.netrsc.org |
This table illustrates the outcome of the reaction based on the nitrone's N-substituent.
Rhodium-Catalyzed Cyclization and Annulation Methodologies
Rhodium catalysts are highly effective for C-H activation and have been extensively used in the synthesis of nitrogen-containing heterocycles, including isoindolinones. nih.govbohrium.com These catalysts often exhibit high levels of chemo- and regioselectivity in annulation reactions. researchgate.net
Rhodium(III)-catalyzed C-H/N-H activation offers an efficient route to isoindolinones from benzamide (B126) derivatives. nih.gov In this approach, the rhodium catalyst facilitates the ortho-C-H activation of the benzamide, which then undergoes annulation with a vinyl coupling partner. While specific examples using potassium vinyltrifluoroborate for the synthesis of 5,6-difluoro-3-methyleneisoindolin-1-one are not detailed in the provided sources, the general strategy is well-established for producing the isoindolinone core. nih.govelsevierpure.com The reaction typically employs a [{RhCl2Cp*}2] catalyst and an oxidant, such as copper(II) acetate, to regenerate the active catalytic species. nih.gov This methodology is compatible with a variety of functional groups.
The rhodium(III)-catalyzed C-H activation of aryl ketone oxime derivatives is a powerful method for constructing nitrogen-containing heterocycles. acs.org This strategy typically involves the reaction of an O-substituted oxime with a coupling partner like an alkyne or a diazo compound to form isoquinolines or pyridine (B92270) N-oxides, respectively. nih.govsigmaaldrich.com The N-O bond of the oxime derivative can act as an internal oxidant, allowing the catalytic cycle to proceed without an external oxidizing agent. acs.org
While a direct annulation of aryl ketone O-methyl oximes with isocyanates to form this compound is not explicitly described, this catalytic approach represents a viable synthetic pathway. The general mechanism would involve the ortho-C-H activation of the aryl ketone oxime, followed by insertion of the isocyanate and subsequent intramolecular cyclization to furnish the isoindolinone ring system.
Table 3: Rhodium-Catalyzed C-H Activation of Oxime Derivatives
| Entry | Oxime Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| 1 | Aryl Ketone O-Acyloxime | Internal Alkyne | [CpRhCl2]2 / NaOAc | Isoquinoline acs.org |
This table summarizes the types of products obtained from the Rh(III)-catalyzed C-H activation of oximes with different coupling partners.
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis has become a cornerstone in the synthesis of N-heterocycles, including isoindolinones. Several palladium-catalyzed strategies can be envisioned for the synthesis of this compound.
Carbonylation-Amination-Cyclization Cascades
Palladium-catalyzed carbonylation reactions provide a direct route to incorporate a carbonyl group. A carbonylation-amination-cyclization cascade starting from a suitably substituted 2-halobenzamide is a powerful strategy. For the synthesis of this compound, a potential starting material would be 2-bromo-N-substituted-4,5-difluorobenzamide.
While a specific example for the difluoro-substituted target is not available, palladium-catalyzed carbonylation of aryl bromides using Xantphos as a ligand has been shown to be effective for the synthesis of various benzamides and methyl esters at atmospheric pressure of carbon monoxide. nih.gov Furthermore, palladium-catalyzed carbonylation of difluoroalkyl bromides has been successfully demonstrated, highlighting the compatibility of palladium catalysis with fluorinated substrates. nih.govresearchgate.netresearchgate.net These precedents suggest the feasibility of a carbonylative cyclization approach.
Table 2: Palladium-Catalyzed Carbonylation for Amide and Ester Synthesis
| Substrate | Nucleophile/Reagent | Catalyst System | Conditions | Product | Reference |
| Aryl bromide | N,O-Dimethylhydroxylamine | Pd(OAc)₂, Xantphos | Toluene, 80°C, 1 atm CO | Weinreb amide | nih.gov |
| Aryl bromide | Primary/Secondary Amine | Pd(OAc)₂, Xantphos | Toluene, 100°C, 1 atm CO | Benzamide | nih.gov |
| Aryl bromide | Methanol (B129727) | Pd(OAc)₂, Xantphos | Toluene, 70°C, 1 atm CO | Methyl ester | nih.gov |
| Difluoroalkyl bromide | Arylboronic acid | Pd(OAc)₂ | Toluene, 80°C, 1 atm CO | Difluoroalkyl ketone | nih.gov |
Coupling-Cyclization of 2-Iodobenzamides with Terminal Alkynes
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a well-established method that can be adapted for isoindolinone synthesis. researchgate.net A sequence involving the Sonogashira coupling of a 2-iodo-N-substituted-4,5-difluorobenzamide with a suitable terminal alkyne, followed by an intramolecular cyclization, would lead to the 3-methyleneisoindolin-1-one (B1254794) core.
Copper-free Sonogashira coupling protocols have been developed and shown to be effective for a wide range of aryl iodides, including those with various functional groups. nih.govnih.gov The reaction often proceeds under mild conditions and is tolerant of different substituents. The isolation of phenyl palladium(II) iodide complexes after Sonogashira coupling of iodo-benzenes with terminal alkynes provides insight into the catalytic cycle. nih.gov The success of these reactions with various substrates suggests that a 2-iodo-4,5-difluorobenzamide would be a viable substrate for this transformation.
Table 3: Conditions for Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Conditions | Reference |
| Aryl iodide | Terminal alkyne | Pd(OAc)₂, CuI, Dabco | Air | Moderate to excellent yields | merckmillipore.com |
| Aryl iodide/bromide | Terminal alkyne | Pd(OAc)₂ | Amine-free, ligand-free | Good to excellent yields | merckmillipore.com |
| Aryl iodide | Terminal alkyne | Pd complex with aminopyrimidine ligand | Aqueous medium | Good to excellent yields | nih.gov |
| Nitroarenes | Terminal alkyne | Pd(OAc)₂, Xantphos | K₂CO₃, Toluene | Facile C(sp²)-C(sp) bond formation | sigmaaldrich.com |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. For the synthesis of this compound, a strategy involving the C-H activation of an N-substituted-4,5-difluorobenzamide followed by coupling with a suitable partner could be employed.
While direct C-H functionalization for the synthesis of the target molecule is not documented, related transformations have been reported. For example, the regioselective C-H functionalization of 5,6-difluoro-2,1,3-benzothiadiazole has been achieved, demonstrating that C-H activation on a difluorinated benzene (B151609) ring is possible. nih.gov Furthermore, copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides provides a route to various functionalized isoindolinones. researchgate.net These examples suggest the potential for developing a C-H functionalization strategy for the synthesis of the title compound.
Copper-Catalyzed Approaches
Copper catalysis offers a cost-effective and often complementary alternative to palladium-based methods for the synthesis of heterocyclic compounds.
Coupling-Cyclization Strategies
Copper-catalyzed coupling-cyclization reactions of 2-halobenzamides with terminal alkynes represent a viable route to 3-methyleneisoindolin-1-ones. This approach is analogous to the palladium-catalyzed Sonogashira coupling-cyclization.
While specific examples for this compound are not reported, copper-catalyzed cyclization of gem-difluoroalkenes has been used to synthesize indolizine (B1195054) derivatives, indicating the utility of copper catalysis in reactions involving fluorinated substrates. rsc.org Additionally, copper-catalyzed conjugate additions of 2-bromodifluoromethylbenzo-1,3-thiazole to activated olefins have been developed, further showcasing the compatibility of copper catalysis with difluoromethyl groups. mdpi.com A proposed mechanism involves the generation of a difluoroalkyl radical through a single electron transfer from the copper catalyst. These findings support the potential of copper-catalyzed methods for the synthesis of the target molecule.
Table 4: Examples of Copper-Catalyzed Reactions with Fluorinated Compounds
| Substrate 1 | Substrate 2 | Catalyst System | Conditions | Product Type | Reference |
| gem-Difluoroalkene | 2-(Pyridin-2-yl)acetate derivative | CuI | DMF, 120°C | Substituted indolizine | rsc.org |
| 2-Bromodifluoromethylbenzo-1,3-thiazole | Arylidenemalonitrile | CuI, 1,10-Phenanthroline | NMP, 80°C | Benzothiazolyldifluoroalkyl containing compound | mdpi.com |
Asymmetric Hydroboration Reactions under Microwave Irradiation
A notable advancement in the synthesis of chiral isoindolinones involves the use of copper-catalyzed asymmetric hydroboration under microwave irradiation. A study has detailed the synthesis of novel methylene (B1212753) isoindolinone compounds utilizing this method. acs.org The reaction, conducted under 180 watts of microwave power, facilitates the efficient and stereoselective formation of the desired products. acs.org
The process begins with the synthesis of 3-methyleneisoindolin-1-one precursors. For instance, the reaction of 2-iodobenzamide (B1293540) with terminal alkynes in the presence of a copper catalyst yields the methylene isoindolinone scaffold. Subsequent asymmetric hydroboration introduces chirality to the molecule. The 1H NMR spectra of a resulting product, compound 5a, showed characteristic signals for the vinylidene protons at 4.52 and 5.74 ppm. acs.org In the 13C NMR spectra, the exocyclic double bond carbons appeared at 81.08 ppm, with the carbonyl carbon signal at 167.6 ppm. acs.org This methodology not only provides an efficient route to chiral isoindolinones but also has been applied to synthesize compounds with potential biological activities, such as antileishmanial and antitoxoplasma agents. acs.org
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | 4.52, 5.74 | Vinylidene Protons (doublets) |
| ¹H | 6.67 - 7.34 | Aromatic Protons |
| ¹³C | 81.08 | Exocyclic Double Bond Carbon |
| ¹³C | 167.6 | Carbonyl Carbon (C=O) |
| ¹³C | 55.6 | C-N Carbon |
| ¹³C | 113.7 - 130.9 | Aromatic Carbons |
Cascade Reactions with Nitroalkanes
Cascade reactions, or domino reactions, provide an efficient pathway to complex molecules like isoindolinones in a single pot by combining multiple transformations. The use of nitroalkanes as reactants is particularly valuable. A base-promoted cascade reaction between ortho-carbonyl-substituted benzonitriles and nitroalkanes can produce 3-substituted isoindolinones. This process typically involves a sequence of steps: a nucleophilic addition (such as a Henry reaction), followed by cyclization and rearrangement.
In one approach, the reaction of 2-acylbenzonitriles with nitroalkanes is promoted by potassium carbonate (K₂CO₃), an inexpensive and environmentally benign base. This method avoids the need for metal catalysts and proceeds under mild conditions. The cascade is initiated by the nucleophilic attack of the deprotonated nitroalkane onto the carbonyl group of the benzonitrile (B105546) derivative, leading to cyclization and subsequent formation of the isoindolinone ring. This strategy has been successfully used to synthesize (Z)-3-(sulfonyl-methylene)isoindolin-1-ones, which are of interest as luminogenic materials. The stereoselective formation of the (Z)-isomer is rationalized by the formation of an intramolecular hydrogen bond in the reaction intermediate, which directs the subsequent elimination step.
Nickel-Catalyzed C(sp²)-H Alkynylation/Annulation
Nickel catalysis offers a powerful tool for C-H functionalization reactions. A one-pot approach for the synthesis of 3-methyleneisoindolin-1-one involves a Nickel(II)-catalyzed alkynylation/annulation cascade. This method utilizes a double C-H cleavage mechanism to construct the heterocyclic core from simple starting materials. While specific details on the application of this method to this compound are not extensively documented, the general methodology is robust. The reaction typically involves a benzamide derivative and a terminal alkyne, reacting under an oxygen atmosphere to achieve the desired annulation.
Related nickel-catalyzed reactions, such as the denitrogenative alkyne insertion of 1,2,3-benzotriazin-4(3H)-ones, have been shown to produce isoquinolones, demonstrating the versatility of nickel in catalyzing annulation reactions with alkynes. Similarly, nickel-catalyzed reductive coupling and domino annulation reactions are employed to construct other nitrogen-containing heterocycles like oxindoles, highlighting the potential for mechanistic crossover and application in isoindolinone synthesis.
Tin(II) Triflate-Catalyzed Reactions
Tin(II) triflate (Sn(OTf)₂) has emerged as an efficient catalyst for the synthesis of 3-methyleneisoindolin-1-ones. This method is noted for its simplicity and broad substrate scope. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. A typical procedure involves the reaction of a 2-alkynylbenzamide in the presence of the tin(II) triflate catalyst.
This protocol provides a straightforward route to the 3-methyleneisoindolin-1-one scaffold. Furthermore, the exocyclic double bond of the product can be reduced in situ using reagents like polymethylhydrosiloxane (B1170920) (PMHS), adding to the synthetic utility of the method by allowing for the creation of saturated isoindolinone derivatives in a tandem process.
| Parameter | Description |
|---|---|
| Catalyst | Tin(II) Triflate (Sn(OTf)₂) |
| Key Feature | Simple and straightforward protocol |
| Substrate Scope | Broad, with good functional group tolerance |
| Potential Follow-up | In-situ reduction of exocyclic double bond with PMHS |
Samarium-Antimonotungstate Catalysis for Substituted Isoindolinones
A unique and green catalytic system for synthesizing 3,3-disubstituted isoindolinones utilizes a samarium-containing polyoxometalate. Specifically, a tartrate-linked dimeric samarium-antimonotungstate, [Sm₂(H₂O)₆(tar)(Sb₂W₂₁O₇₂)]₂²⁰⁻, has been shown to be an efficient catalyst. rsc.org This catalyst facilitates a three-component reaction between a 2-acylbenzoic acid, a primary amine, and a phosphine (B1218219) oxide. rsc.org
The advantages of this system include the use of simple and readily available starting materials, the reusability of the catalyst, and the operational simplicity of the reaction, which produces water as the only byproduct. rsc.org This method represents an effective molecular fragment assembly strategy, providing access to complex isoindolinone skeletons that are precursors to various drugs. rsc.org
Single-Atom Palladium/TiO₂ Catalysis
A highly efficient and innovative approach for isoindolinone synthesis employs a single-atom palladium catalyst supported on titanium dioxide (Pd/TiO₂). acs.orgresearchgate.netrsc.org This heterogeneous catalyst facilitates a tandem reaction using phthalic anhydride (B1165640), ammonia (B1221849), and hydrogen gas as readily available starting materials. acs.orgresearchgate.netrsc.org The catalyst demonstrates exceptional performance, achieving a phthalic anhydride conversion of 99% and a selectivity for isoindolinone of 91%, with a high turnover frequency (TOF) of up to 4807 h⁻¹. acs.orgresearchgate.netrsc.org
The reaction mechanism involves a synergistic effect between the TiO₂ support and the single-atom palladium. The TiO₂ catalyzes the initial conversion of phthalic anhydride and ammonia into phthalimide (B116566). acs.orgresearchgate.net Subsequently, the phthalimide is transformed into isoindolinone over the TiO₂ surface through a reaction involving ammonia and spillover hydrogen species that are generated on the single-atom palladium sites. acs.orgresearchgate.net Ammonia plays a dual role, acting as both a reactant and a promoter that accelerates the reduction of the amide intermediate. acs.orgresearchgate.net
| Parameter | Value |
|---|---|
| Catalyst | Single-Atom Pd/TiO₂ |
| Starting Materials | Phthalic Anhydride, Ammonia, H₂ |
| Phthalic Anhydride Conversion | 99% |
| Isoindolinone Selectivity | 91% |
| Turnover Frequency (TOF) | Up to 4807 h⁻¹ |
Metal-Free and Organocatalytic Synthesis Routes
To circumvent the use of potentially toxic and expensive heavy metals, metal-free and organocatalytic synthetic routes have been developed. One such method employs trifluoromethanesulfonic acid (TfOH) to catalyze the synthesis of 3-aryl isoindolinones. This process involves the aromatic C-H functionalization of electron-rich arenes with 2-formylbenzonitriles, forming two new bonds in a tandem reaction to yield the isoindolinone derivatives with good to high yields and regioselectivity.
Organocatalysis, using small organic molecules to accelerate reactions, also provides viable pathways. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of N-substituted isoindolinone acetates. This reaction proceeds through a tandem imine umpolung-intramolecular aza-Michael addition, followed by oxidation using molecular oxygen from the air as the sole oxidant. Such methods are often characterized by their atom efficiency, operational simplicity, and mild reaction conditions.
Base-Promoted Cascade Reactions
A facile and efficient method for synthesizing (Z)-3-(sulfonyl-methylene)isoindolin-1-ones involves a base-promoted cascade reaction. nih.govacs.org This approach utilizes ortho-carbonyl-substituted benzonitriles and ((chloromethyl)sulfonyl)benzenes as starting materials. nih.govresearchgate.net The reaction is promoted by an inexpensive and environmentally benign base, potassium carbonate (K2CO3), and proceeds without the need for metal catalysis. nih.govacs.org This one-pot process can combine up to six elementary steps, starting with a cross-aldol reaction followed by a cascade sequence and subsequent elimination. nih.gov
The reaction is typically carried out in anhydrous acetonitrile (B52724) at a moderate temperature (e.g., 50 °C) for 24 hours. nih.govacs.org This methodology is notable for its operational simplicity and its ability to furnish useful intermediates for the synthesis of other complex molecules, such as aristolactam natural products. nih.govacs.org The (Z)-configuration of the exocyclic double bond in the product has been confirmed through spectroscopic data. acs.org
Table 1: Examples of (Z)-3-(sulfonyl-methylene)isoindolin-1-ones synthesized via Base-Promoted Cascade Reaction
| Starting Benzonitrile | Starting Sulfone | Product | Yield |
| 2-Formylbenzonitrile | ((Chloromethyl)sulfonyl)benzene | (Z)-3-((Phenylsulfonyl)methylene)isoindolin-1-one | 99% |
| 2-Formylbenzonitrile | 1-(Chloromethylsulfonyl)-4-nitrobenzene | (Z)-3-(((4-Nitrophenyl)sulfonyl)methylene)isoindolin-1-one | 99% |
| 2-Acetylbenzonitrile | 1-(Chloromethylsulfonyl)-4-nitrobenzene | 6-Bromo-3-(chloro((4-nitrophenyl)sulfonyl)methyl)-3-methylisoindolin-1-one* | 84% |
*Note: With 2-acetylbenzonitriles, the reaction can yield 3,3-disubstituted isoindolin-1-ones instead of the methylene derivative. nih.gov Data sourced from nih.govacs.org.
Direct Synthesis from Benzaldehyde (B42025) Precursors
The direct synthesis of 3-methyleneisoindolin-1-one derivatives can be achieved using 2-formylbenzonitriles, which are functionalized benzaldehyde precursors. nih.gov In a method related to the base-promoted cascade reactions, 2-formylbenzonitriles react with ((chloromethyl)sulfonyl)benzenes. nih.govacs.org The process is initiated by a cross-aldol reaction between the benzaldehyde's formyl group and the C-H active ((chloromethyl)sulfonyl)benzene. nih.gov
This initial step is followed by an intramolecular cyclization involving the nitrile group, leading to a 3-monosubstituted isoindolin-1-one (B1195906) intermediate. A subsequent β-elimination of HCl yields the desired (Z)-3-(sulfonyl-methylene)isoindolin-1-one. acs.org The entire sequence is efficiently promoted by potassium carbonate in acetonitrile. nih.gov This strategy represents a direct annulation of a benzaldehyde derivative to form the heterocyclic product.
Phosphazene Superbase Mediated Iodoaminocyclization
A highly regio- and stereoselective synthesis of (Z)-3-(iodomethylene)isoindolin-1-ones is accomplished through the iodoaminocyclization of 2-(1-alkynyl)benzamides. acs.org This reaction is mediated by the phosphazene superbase P4-t-Bu and proceeds rapidly under ambient conditions. acs.org The methodology provides excellent yields, typically ranging from 65% to 97%, and exclusively forms the product with Z-geometry across the exocyclic double bond, a fact confirmed by X-ray crystallography. acs.org
The use of a strong, non-nucleophilic base like P4-t-Bu is crucial for the reaction's success. This method also provides a convenient entry point for the synthesis of aristolactams, an important class of natural products, with one derivative, Cepharanone B, being successfully synthesized using this approach. acs.org
Cascade Reactions of Benzonitriles
Cascade reactions commencing from benzonitriles are a powerful tool for constructing the isoindolin-1-one framework. nih.govacs.org Specifically, 2-acylbenzonitriles can react with ((chloromethyl)sulfonyl)benzenes under base promotion to yield either 3,3-disubstituted isoindolinones or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. nih.govresearchgate.net The reaction pathway and final product are determined by the choice of the ortho-substituent on the benzonitrile (e.g., formyl vs. acetyl) and the reaction conditions. nih.gov
These reactions are valued for their efficiency, mild conditions, and the use of readily accessible starting materials without requiring transition metal catalysts. nih.govacs.org The versatility of this approach allows for the synthesis of a diverse library of isoindolinone derivatives, which are useful as functional materials and as precursors for natural product synthesis. nih.gov
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced advanced techniques that offer novel pathways to 3-methyleneisoindolin-1-ones, often under milder conditions and with unique reactivity profiles.
Photocatalytic Strategies
Visible-light photocatalysis has emerged as a powerful strategy for organic synthesis, enabling the generation of radical species under mild conditions. nih.govnih.gov This approach has been successfully applied to the synthesis of 3-substituted isoindolin-1-ones. rsc.org
A notable photocatalytic strategy involves the hydroalkylation of 3-methyleneisoindolin-1-ones with unactivated alkyl iodides. rsc.orgrsc.org This method employs visible light, an organic dye photocatalyst such as 4CzIPN, and a trialkylamine (nBu3N) to facilitate a halogen atom transfer (XAT) process. rsc.orgresearchgate.net The reaction proceeds under mild thermal conditions (45-50 °C) with blue LED irradiation. rsc.org
The mechanism involves the generation of an alkyl radical from the unactivated iodoalkane. This radical then adds to the exocyclic double bond of the 3-methyleneisoindolin-1-one. nih.govrsc.org This operationally simple method exhibits a broad substrate scope, accommodating primary, secondary, and tertiary iodoalkanes with diverse functional groups. rsc.org It is particularly valuable for the late-stage modification of complex molecules derived from pharmaceuticals or natural products, yielding structurally diverse hydroalkylation products in moderate to good yields. rsc.orgrsc.org Mechanistic studies, including radical trapping and isotope labeling, have confirmed the involvement of alkyl radical and carbanion intermediates in the catalytic cycle. rsc.org
Table 2: Scope of Photocatalytic Hydroalkylation of 3-Methyleneisoindolin-1-ones
| 3-Methyleneisoindolin-1-one Substrate (N-substituent) | Alkyl Iodide | Product Yield |
| N-Phenyl | Iodocyclohexane | Good |
| N-Phenyl | Iodoalkane from Ciprofibrate | 65% |
| N-Phenyl | Iodoalkane from Gemfibrozil | 61% |
| N-Phenyl | Iodoalkane from Naproxen | 49% |
| N-(4-Methoxyphenyl) | 4-Iodotetrahydro-2H-pyran | 86% |
| N-(4-Chlorophenyl) | 4-Iodotetrahydro-2H-pyran | 72% |
| N-Benzyl | 4-Iodotetrahydro-2H-pyran | 75% |
| N-Cyclohexyl | 4-Iodotetrahydro-2H-pyran | 61% |
Data sourced from rsc.org.
Sonochemical Synthesis
Ultrasonic irradiation has been established as a green and efficient approach for chemical synthesis, often leading to improved reaction rates, higher yields, and milder reaction conditions nih.gov. In the context of isoindolinone synthesis, sonochemistry provides a powerful tool for accelerating reactions.
Recent studies have shown that various substituted 3-methyleneisoindolin-1-ones can be produced in good yields and with shorter reaction times through metal-catalyzed cascade reactions, which include Sonogashira type coupling-heterocyclization, under ultrasonic irradiation nih.gov. Another practical application involves the synthesis of 3-hydroxyisoindolin-1-ones, which are key precursors to other isoindolinone motifs. This method utilizes the nucleophilic addition of primary amines to 3-alkylidenephtalides nih.govrsc.org. The reaction is conducted under ultrasonic irradiation at elevated temperatures, significantly reducing the long reaction times and high temperatures typically required for this transformation nih.gov.
For instance, the reaction of 3-benzylidenephtalide with various primary amines in methanol at 60 °C under ultrasonic irradiation leads to the formation of the corresponding 3-hydroxyisoindolin-1-ones efficiently nih.gov. This demonstrates the utility of sonochemistry in preparing key intermediates for more complex isoindolinone derivatives.
Table 1: Sonochemical Synthesis of 3-Hydroxyisoindolin-1-one Derivatives nih.gov
| Entry | Amine (Reactant) | Time (min) | Yield (%) |
| 1 | n-Butylamine | 30 | 60 |
| 2 | Benzylamine | 30 | 80 |
| 3 | Phenethylamine | 30 | 87 |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a transformative technology in drug discovery and heterocyclic chemistry, celebrated for dramatically reducing reaction times, improving yields, and often leading to cleaner products nih.govmdpi.com. This technique is particularly well-suited for the synthesis of the (Z)-3-methyleneisoindolin-1-one library nih.gov.
A highly efficient microwave-promoted method involves the reaction of 2-bromobenzamides with terminal alkynes, catalyzed by a simple and inexpensive complex of Cu(OAc)₂·H₂O with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) nih.gov. This protocol is notable for its speed, with reaction times as short as 20 minutes, and its use of environmentally friendly ethanol (B145695) as a solvent nih.gov. The reaction demonstrates a broad substrate scope, accommodating various substituents on the benzamide and a range of aryl and aliphatic alkynes, consistently producing the desired (Z)-isomers with high stereoselectivity nih.gov.
The general procedure involves heating a sealed vessel containing the 2-bromobenzamide, terminal alkyne, Cu(OAc)₂·H₂O, and DBU in ethanol at 130 °C for 20 minutes under microwave irradiation nih.gov. This approach provides a convenient and efficient pathway to a diverse library of 3-methyleneisoindolin-1-ones nih.gov.
Table 2: Microwave-Assisted Synthesis of (Z)-3-Methyleneisoindolin-1-one Derivatives nih.gov
| Entry | 2-Bromobenzamide R¹ | Alkyne R² | Yield (%) |
| 1 | H | Phenyl | 81 |
| 2 | H | 4-Tolyl | 80 |
| 3 | H | 4-Methoxyphenyl | 77 |
| 4 | 4-Methyl | Phenyl | 83 |
| 5 | 4-Methoxy | Phenyl | 85 |
| 6 | 4-Fluoro | Phenyl | 72 |
Fluorination Strategies within Isoindolinone Synthesis
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, as fluorine substitution can significantly modulate a compound's metabolic stability, binding affinity, and lipophilicity ucla.eduucla.edu. Developing methods to create carbon-fluorine (C-F) bonds is a significant challenge due to the unique properties of the fluoride ion ucla.eduucla.edu. For a compound like this compound, the fluorination strategy is central to its synthesis, typically involving the introduction of fluorine onto the aromatic ring of a precursor.
Introduction of Fluorine Atoms via Nucleophilic Fluorination
Nucleophilic fluorination is a common strategy for introducing fluorine atoms, particularly onto aromatic and heteroaromatic rings. The process generally follows a nucleophilic aromatic substitution (SNAr) mechanism, where a leaving group on an activated aromatic ring is displaced by a fluoride ion acsgcipr.org.
The effectiveness of nucleophilic fluorination is highly dependent on the choice of the fluoride source. Simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF) are common reagents, though their low solubility and high lattice energy can pose challenges acsgcipr.org. To overcome this, tetraalkylammonium fluoride salts (e.g., TBAF) or the use of phase-transfer catalysts are often employed acsgcipr.org. The reaction is typically performed in polar aprotic solvents like DMSO or acetonitrile acsgcipr.org. For the synthesis of a 5,6-difluoro-substituted isoindolinone, a precursor such as a 5,6-dichloro- or 5,6-dinitro-substituted benzamide derivative could undergo a double nucleophilic substitution (Halex reaction) to install the two fluorine atoms prior to the cyclization step that forms the isoindolinone ring. The mechanism involves the attack of the fluoride anion on the electron-deficient aromatic ring, forming a Meisenheimer complex, which then expels the leaving group to yield the fluoroaromatic product acsgcipr.org.
Strategies for β-Fluorinated Carbonyl Compounds
While the direct synthesis of β-fluorinated isoindolinones is not widely documented, general strategies for preparing β-fluorinated carbonyl compounds are relevant. The catalytic installation of a fluorine atom at the β-position relative to a carbonyl group remains a significant synthetic challenge nih.gov.
One promising strategy involves the catalytic ring-opening of strained cyclopropanols, which can lead to β-fluorinated ketones nih.gov. Another approach utilizes the Wacker-type oxidation of readily accessible allylic fluorides to produce β-fluorinated aldehydes nih.gov. This method leverages the inductive influence of the allylic fluoride to control the regioselectivity of the oxidation nih.gov. While traditional Tsuji-Wacker conditions are often unsuitable for electron-deficient allylic fluorides, modified conditions can enable the desired transformation under mild conditions nih.gov. These general methodologies provide a conceptual framework for designing synthetic routes toward isoindolinone intermediates that contain fluorine at a β-position relative to a carbonyl or a group that can be converted into one.
Reaction Mechanisms and Mechanistic Elucidation of 5,6 Difluoro 3 Methyleneisoindolin 1 One Transformations
Detailed Mechanistic Pathways in Transition-Metal-Catalyzed Reactions
Transition metals such as palladium (Pd), rhodium (Rh), and ruthenium (Ru) are pivotal in catalyzing the synthesis of isoindolinone derivatives. researchgate.netnih.gov These metals facilitate key bond formations through various catalytic cycles, including C-H activation, annulation, and cyclization cascades. The fluorine atoms on the benzene (B151609) ring of 5,6-difluoro-3-methyleneisoindolin-1-one can influence the electronic properties of the substrate, impacting catalyst activity and reaction outcomes. nih.gov
Transition-metal-catalyzed C-H activation is a powerful strategy for the synthesis and functionalization of heterocyclic compounds. In the context of isoindolinone synthesis, this approach allows for the direct coupling of C-H bonds with other reactive partners. Rhodium(III) catalysts, in particular, have been effectively used for C(sp³)–H amidation reactions in related aliphatic amide systems, providing insight into potential functionalization pathways for isoindolinone derivatives. chemrxiv.org
The generally accepted mechanism for Rh(III)-catalyzed C-H activation involves a cyclometalated intermediate. chemrxiv.org The process is initiated by the coordination of a directing group, such as an amide, to the rhodium center. This is followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. This key intermediate then engages with a coupling partner. For instance, in amidation reactions using 1,4,2-dioxazol-5-ones, the reagent coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond, and subsequent protodemetalation to release the amidated product and regenerate the active catalyst. chemrxiv.org The use of specific ligands, such as indenyl (Ind*) and pyridone additives, can significantly enhance reaction rates and yields. chemrxiv.org
Table 1: Catalyst Systems in C-H Activation for Amide Synthesis This table summarizes representative catalyst systems and conditions used in Rh(III)-catalyzed C-H amidation, a process mechanistically relevant to the functionalization of the isoindolinone scaffold.
| Catalyst Precursor | Additive | Solvent | Temperature (°C) | Key Mechanistic Feature | Source |
|---|---|---|---|---|---|
| [Ind*Rh(OAc)₂]₂ | 5-Br-3-CF₃-2-pyridone | 1,2-DCE | 60 | Formation of a 5-membered rhodacycle intermediate | chemrxiv.org |
| [Cp*RhCl₂]₂ | AgSbF₆ | DCE | 60 | Activation of the Rh(III) dimer by a halide scavenger | chemrxiv.org |
Photocatalysis offers a distinct set of mechanistic pathways that proceed via radical intermediates. These reactions are typically initiated by the absorption of light by a photocatalyst, which then engages in single-electron transfer (SET) events with the substrate to generate open-shell species.
Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from an organic halide to a radical species. youtube.com This process is often part of a radical chain reaction. In a photocatalytic cycle, an excited photocatalyst can initiate the formation of a radical, which then propagates the chain by abstracting a halogen from a precursor molecule. This generates a new carbon-centered radical that can participate in subsequent bond-forming reactions. The thermodynamic feasibility of XAT is determined by the relative bond dissociation energies of the starting carbon-halogen bond and the newly formed bond. youtube.com
Alpha-aminoalkyl radicals are valuable intermediates for the synthesis of nitrogen-containing compounds. One common photochemical method for their generation involves the oxidation of an enamine intermediate. youtube.com For instance, an enamine can be formed from the condensation of a secondary amine with a ketone. A subsequent SET event, mediated by a photocatalyst, can generate the α-aminoalkyl radical. This radical is stabilized by the adjacent nitrogen atom and can be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. youtube.com
The synthesis of isoindolinone scaffolds can be achieved through base-promoted cascade reactions that proceed via anionic intermediates. acs.orgresearchgate.net In a typical sequence starting from an ortho-acylbenzonitrile, a strong base promotes the formation of a carbanion from a pronucleophile. acs.orgresearchgate.net This carbanion then adds to the carbonyl group of the benzonitrile (B105546), forming a tertiary alkoxide intermediate.
This alkoxide can then undergo an intramolecular cyclization by attacking the adjacent nitrile group. This step, a variation of the Thorpe-Ziegler reaction, forms a five-membered iminocyclic intermediate. Subsequent tautomerization and hydrolysis upon workup yield the final 3-substituted isoindolin-1-one (B1195906). acs.orgresearchgate.net The specific outcome of the cascade can be directed by the choice of starting materials and reaction conditions, leading to either 3,3-disubstituted isoindolin-1-ones or 3-methyleneisoindolin-1-ones. acs.orgresearchgate.net
Cyclization and annulation reactions are cornerstone strategies for constructing the heterocyclic core of isoindolinones. These mechanisms involve the intramolecular formation of one or more rings.
A key method for forming the isoindolinone ring is the intramolecular amidation of ortho-vinyl benzamides. researchgate.net A proposed mechanism for this transformation involves a base-promoted radical pathway. The reaction is initiated by the deprotonation of the amide N-H bond by a base like cesium carbonate (Cs₂CO₃). researchgate.net The resulting N-anion is believed to form an electron-donor-acceptor (EDA) complex with an oxidant, such as perfluorobutyl iodide (C₄F₉I). A single electron transfer (SET) from the N-anion to the oxidant generates an N-radical intermediate and a radical anion of the oxidant. researchgate.net This highly reactive N-radical then undergoes a rapid intramolecular cyclization onto the pendant vinyl group. This cyclization is a 5-exo-trig process, which is favored according to Baldwin's rules. The resulting carbon-centered radical is then oxidized to a carbocation, which, after elimination of a proton, yields the final 3-methyleneisoindolin-1-one (B1254794) product. researchgate.net
Table 2: Optimized Conditions for Intramolecular Amidation of ortho-Vinyl Benzamide (B126) This table presents the optimized reaction conditions for the synthesis of an N-aryl-3-methyleneisoindolinone derivative via a base-promoted radical cyclization.
| Base | Oxidant | Solvent | Atmosphere | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| Cs₂CO₃ | C₄F₉I | DMF | Air | Room Temp. | High | researchgate.net |
Ring-closure reactions are governed by stereoelectronic principles, which are summarized by Baldwin's rules. wikipedia.org For cyclizations involving alkyne precursors, a 5-exo-dig pathway is common for forming five-membered rings. wikipedia.org In this nomenclature:
5 : Indicates the formation of a five-membered ring.
exo : Specifies that the bond being broken during the cyclization is outside the newly formed ring.
dig : Refers to the digonal (sp-hybridized) geometry of the electrophilic carbon atom of the alkyne being attacked.
According to Baldwin's rules, the 5-exo-dig cyclization is a favored process because the attacking nucleophile can approach the sp-hybridized carbon at an optimal trajectory (approximately 120°), allowing for effective orbital overlap to form the new sigma bond. wikipedia.org This type of cyclization is a key mechanistic step in many transition-metal-catalyzed annulations that use ortho-alkynylbenzamides as precursors for 3-methyleneisoindolin-1-ones. researchgate.net
Cascade Reaction Mechanisms
The synthesis of the 3-methyleneisoindolin-1-one scaffold, including the 5,6-difluoro derivative, can be achieved through elegant base-promoted cascade reactions. acs.org These one-pot sequences combine multiple elementary steps, offering an efficient route from simple starting materials without the need for metal catalysts. acs.org
A key strategy involves the reaction of 2-formylbenzonitriles with reagents like ((chloromethyl)sulfonyl)benzenes, promoted by a mild base such as potassium carbonate. acs.org The reaction proceeds through a multi-step cascade: acs.org
Nucleophilic Addition : The reaction initiates with the base-mediated deprotonation of the ((chloromethyl)sulfonyl)benzene, which then acts as a nucleophile, attacking the carbonyl group of the 2-formylbenzonitrile.
Cyclization : An intramolecular cyclization occurs, leading to the formation of the isoindolin-1-one ring.
Rearrangement : The heterocyclic intermediate may undergo a Dimroth-type rearrangement.
β-Elimination : The final step is a β-elimination of an appropriate leaving group (e.g., HCl and a sulfonyl group) from the 3-position, which generates the exocyclic double bond characteristic of 3-methyleneisoindolin-1-ones. acs.org
This sequence showcases a highly efficient cascade where up to six distinct transformations can occur in a single pot, starting from readily available materials under mild conditions. acs.org
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of 3-methyleneisoindolin-1-ones is critically influenced by factors that control stereoselectivity, particularly the formation of geometric isomers.
Control of (Z)- and (E)-Isomer Formation
The geometric configuration of the exocyclic double bond in 3-methyleneisoindolin-1-one derivatives can be precisely controlled, yielding either the (Z)- or (E)-isomer selectively. A comprehensive study on the acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-one precursors demonstrates that the substitution pattern on the ring nitrogen is the determining factor for the stereochemical outcome. researchgate.net
For substrates lacking a substituent on the nitrogen atom (N-H), the reaction affords the (Z)-isomer with exclusive selectivity. researchgate.net Conversely, as the steric bulk of the N-substituent increases, the reaction begins to favor the formation of the (E)-isomer, which becomes the major component in the stereoisomeric mixture. researchgate.net This control allows for the targeted synthesis of a specific geometric isomer by choosing the appropriate N-substituted or N-unsubstituted precursor. researchgate.net
Table 1: Influence of N-Substituent on Stereoisomer Formation
| N-Substituent | (Z)-Isomer Percentage | (E)-Isomer Percentage |
|---|---|---|
| -H | >99% | <1% |
| Bulky Group | Minor Component | Major Component |
Data derived from studies on analogous 3-methyleneisoindolin-1-one systems. researchgate.net
Diastereoselective Synthesis
The selective formation of (Z)- and (E)-isomers is a clear example of diastereoselective synthesis. The choice of reaction precursor, specifically the substituent on the nitrogen atom, directly dictates which diastereomer is preferentially formed. researchgate.net In the case of N-unsubstituted 3-alkyl-3-hydroxyisoindolin-1-one precursors, the dehydration reaction proceeds with high diastereoselectivity to give the (Z)-enamide. researchgate.net When a sterically demanding group is present on the nitrogen, the selectivity switches to favor the (E)-diastereomer. researchgate.net This tunable diastereoselectivity provides a powerful tool for accessing compounds with defined stereochemistry at the exocyclic double bond. researchgate.net
Kinetic and Thermodynamic Considerations
The stereochemical outcome of the synthesis of 3-methyleneisoindolin-1-ones is a result of the interplay between kinetic and thermodynamic control. The exclusive formation of the (Z)-isomer from N-unsubstituted precursors suggests that this pathway is under kinetic control. researchgate.net The proposed mechanism involves a protonated intermediate where the elimination pathway leading to the (Z)-isomer has a lower activation energy. researchgate.net
However, when bulky N-substituents are introduced, steric hindrance in the transition state leading to the kinetic (Z)-product becomes significant. This raises its activation energy, allowing a competing pathway to the more thermodynamically stable (E)-isomer to dominate. researchgate.net The (E)-isomer is generally more stable due to reduced steric strain between the N-substituent and the group on the exocyclic carbon. Therefore, under conditions where the reaction may approach equilibrium or where steric factors destabilize the kinetic transition state, the thermodynamic product is favored.
Furthermore, Density Functional Theory (DFT) studies have been employed to investigate the reaction mechanism for the cascade synthesis of the isoindolinone core, confirming the energetic feasibility of the proposed pathways and helping to rationalize the observed selectivity. acs.org
Advanced Spectroscopic Characterization and Structural Analysis of 5,6 Difluoro 3 Methyleneisoindolin 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous characterization of the isoindolinone core and its substituents. Analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with advanced multidimensional experiments, provides a complete picture of the molecule's structure.
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. While specific experimental data for 5,6-Difluoro-3-methyleneisoindolin-1-one is not prominently available in the cited literature, the expected chemical shifts and coupling patterns can be inferred from data on related 3-iminioisoindolinone structures and general principles of NMR. researchgate.net
The spectrum is expected to show distinct signals for the aromatic protons and the exocyclic methylene (B1212753) (=CH₂) protons. The two aromatic protons at the C4 and C7 positions would appear as triplets due to coupling with the adjacent fluorine atoms. The exocyclic methylene protons are diastereotopic and are expected to appear as two distinct singlets or narrowly coupled doublets. The N-H proton typically appears as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on analogs and fundamental NMR principles as specific experimental data for the target compound is not available in the provided search results.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 | ~7.2 - 7.5 | t |
| H7 | ~7.6 - 7.9 | t |
| =CH₂ (a) | ~4.5 - 5.0 | s |
| =CH₂ (b) | ~5.0 - 5.5 | s |
| N-H | ~8.0 - 9.0 | br s |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of fluorine atoms introduces characteristic C-F couplings, which are valuable for signal assignment. For 3-substituted isoindolin-1-ones, detailed ¹³C NMR data provides insight into the electronic structure and tautomeric forms. researchgate.netresearchgate.net
Key resonances include the carbonyl carbon (C1), the imino carbon (C3), the exocyclic methylene carbon, and the aromatic carbons. The carbons directly bonded to fluorine (C5 and C6) will appear as doublets with large one-bond coupling constants (¹JCF). The adjacent carbons (C4, C7, C4a, C7a) will also exhibit smaller couplings (²JCF and ³JCF).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogs and fundamental NMR principles as specific experimental data for the target compound is not available in the provided search results.
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| C1 (C=O) | ~165 - 170 | d or t |
| C3 | ~145 - 150 | t |
| =CH₂ | ~95 - 105 | t |
| C4 | ~110 - 115 | d |
| C5 | ~150 - 155 | d (¹JCF) |
| C6 | ~150 - 155 | d (¹JCF) |
| C7 | ~115 - 120 | d |
| C7a | ~130 - 135 | t |
| C3a | ~125 - 130 | t |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. researchgate.net This method is particularly advantageous for analyzing reaction mixtures or formulations containing fluorinated compounds without the need for physical separation. researchgate.net
For derivatives of this compound, ¹⁹F DOSY NMR is especially potent. nih.gov Since ¹⁹F spectra are typically sparse with a wide chemical shift range, signal overlap is less of an issue compared to ¹H NMR. researchgate.net This allows for the clear resolution of signals from different fluorinated components in a mixture. Modern pulse sequences, such as Oneshot45, can effectively suppress the complex J-modulation patterns that arise from homonuclear fluorine-fluorine couplings (nJFF), making the resulting spectra more straightforward to interpret. nih.govmanchester.ac.ukmanchester.ac.uk This makes ¹⁹F DOSY a robust method for quality control, analysis of impurities, and monitoring reaction progress in the synthesis of fluorinated pharmaceutical intermediates. manchester.ac.uk
Isotope labeling is a definitive technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. researchgate.net By replacing an atom (e.g., ¹²C or ¹⁴N) with its stable isotope (e.g., ¹³C or ¹⁵N), its position in the product can be tracked using NMR or mass spectrometry.
The synthesis of the 3-methyleneisoindolin-1-one (B1254794) scaffold can occur through various catalytic pathways, such as rhodium(III)-catalyzed C-H activation and annulation. researchgate.net To probe the mechanism of such a transformation, a labeling study could be designed. For instance, in the reaction of an N-methoxybenzamide with an ethylene (B1197577) source, the carbonyl carbon of the benzamide (B126) could be labeled with ¹³C. Analysis of the resulting this compound product by ¹³C NMR would unequivocally determine if the C1 carbonyl carbon in the final product originates from the starting benzamide. Similarly, labeling the nitrogen atom with ¹⁵N could confirm the intramolecular nature of the cyclization. Such experiments provide crucial evidence to support or refute proposed mechanistic pathways.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectrophotometry, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl and imine functionalities. The exact positions of these bands are sensitive to the electronic environment and hydrogen bonding. For related 3-[substituted methylidene] compounds, characteristic bands for the carbonyl (C=O) and exocyclic double bond (C=C) are observed. mdpi.com The presence of the difluoroaromatic ring will also give rise to specific C-F stretching and bending vibrations.
Table 3: Predicted IR Absorption Frequencies for this compound Data is estimated based on analogs and fundamental spectroscopic principles as specific experimental data for the target compound is not available in the provided search results.
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3200 - 3400 | Medium |
| C=O (Amide I) | Stretch | 1680 - 1720 | Strong |
| C=C (Exocyclic) | Stretch | 1630 - 1660 | Medium |
| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium-Strong |
| C-F | Stretch | 1100 - 1250 | Strong |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. For this compound, a Raman spectrum would be expected to reveal characteristic vibrational frequencies for the C=O, C=C, C-F, and N-H bonds within the molecule. The analysis of these spectral features would provide insights into the molecular symmetry and the influence of the fluorine substituents on the vibrational properties of the isoindolinone core. However, no specific Raman spectral data for this compound could be found.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would show absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic ring and the α,β-unsaturated ketone system. The position and intensity of these bands would be influenced by the fluorine atoms and the exocyclic methylene group. Specific absorption maxima (λmax) and molar absorptivity (ε) values are crucial for a complete analysis, but this data is not available in the reviewed literature.
Photoluminescence Quenching Studies
Photoluminescence quenching studies investigate the processes that decrease the intensity of fluorescence or phosphorescence of a molecule. These studies can provide information about the interaction of the excited state of a molecule with other chemical species. For this compound, such studies would involve monitoring the decrease in its emission intensity in the presence of various quenchers. This could reveal details about the accessibility of the excited state and the potential for intermolecular energy or electron transfer. Unfortunately, no photoluminescence quenching data for this specific compound has been reported.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS)
HR-ESI MS is a highly accurate mass spectrometry technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with high precision. For this compound, HR-ESI MS would confirm its molecular formula by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. The fragmentation pattern observed in the MS/MS spectrum would offer valuable structural information by identifying characteristic neutral losses and fragment ions. While general fragmentation patterns for related structures are known, specific HR-ESI-MS data for this compound is not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound. Despite the importance of this technique, no crystallographic data for this compound has been published. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. While this compound itself is a diamagnetic molecule (having no unpaired electrons) and therefore EPR-silent, its radical intermediates or derivatives, such as nitroxide spin labels, can be effectively characterized using EPR spectroscopy.
The study of radical ions of fluorinated benzenes has shown that the fluorine nuclei can cause significant hyperfine splitting in the EPR spectra, providing valuable information about the electronic structure and distribution of the unpaired electron. rsc.org In the context of this compound, the presence of two fluorine atoms on the benzene (B151609) ring would be expected to significantly influence the EPR spectrum of any corresponding radical species.
Research on isoindoline (B1297411) nitroxides, which are structurally analogous to derivatives of the title compound, has demonstrated their utility as stable free radicals for EPR studies. nih.govnih.govrsc.org These studies have shown that isoindoline nitroxides exhibit narrow EPR line-widths and their spectra are sensitive to the molecular environment, making them excellent probes for various applications. nih.gov For instance, the EPR spectra of isoindoline nitroxides can be used to determine hyperfine coupling constants, which provide insight into the molecular and electronic structure of the radical. rsc.org
The following table summarizes hypothetical EPR data for a potential nitroxide derivative of this compound, based on data from related isoindoline nitroxides.
| Parameter | Hypothetical Value | Significance |
| g-factor | ~2.006 | Provides information about the electronic environment of the unpaired electron. |
| aN (Nitrogen hyperfine coupling) | 13-15 G | Indicates the extent of delocalization of the unpaired electron onto the nitrogen atom. |
| aF (Fluorine hyperfine coupling) | 1-3 G | Reveals the interaction of the unpaired electron with the fluorine nuclei, confirming its presence and position. |
| aH (Proton hyperfine coupling) | < 1 G | Shows the weaker interaction with nearby protons. |
This table is illustrative and based on data for analogous, non-fluorinated, and differently substituted isoindoline nitroxides. Actual experimental values for a this compound based radical would require empirical measurement.
Operando Spectroscopy for Reaction Monitoring
While specific operando studies on the synthesis of this compound are not documented in the reviewed literature, the application of operando Fourier Transform Infrared (FTIR) and Raman spectroscopy has been widely demonstrated for monitoring various organic reactions, including the synthesis of heterocyclic compounds and polymerization processes.
For example, operando FTIR spectroscopy could be employed to monitor the key functional group transformations during the synthesis of this compound. The appearance and disappearance of characteristic vibrational bands corresponding to starting materials, intermediates, and the final product could be tracked in real-time.
A hypothetical application of operando FTIR spectroscopy for monitoring a key step in the synthesis of this compound is presented in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Species | Expected Trend during Reaction |
| ~2230 | C≡N stretch | Starting material (e.g., a nitrile) | Decrease |
| ~1710 | C=O stretch (lactone) | Product | Increase |
| ~1660 | C=C stretch (exocyclic methylene) | Product | Increase |
| ~3300 | N-H stretch | Intermediate/Product | Change depends on reaction pathway |
This table is a hypothetical representation of how operando FTIR could be used. The specific wavenumbers and trends would depend on the actual reaction mechanism and starting materials.
Similarly, operando Raman spectroscopy could provide complementary information, particularly for non-polar bonds or symmetric vibrations that are weak in the infrared spectrum. The ability to use fiber-optic probes makes Raman spectroscopy particularly amenable to in-situ and operando measurements in various reactor setups.
The insights gained from operando spectroscopy are invaluable for reaction optimization, mechanistic elucidation, and the identification of transient or unstable intermediates that might not be detectable by conventional offline analytical techniques.
Theoretical Studies and Computational Chemistry on 5,6 Difluoro 3 Methyleneisoindolin 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic and structural properties of molecules like 5,6-Difluoro-3-methyleneisoindolin-1-one.
The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. These optimized parameters provide a foundational understanding of the molecule's shape and steric properties.
Following geometry optimization, an analysis of the electronic structure is performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are critical indicators of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the fluorine substituents are expected to lower the energies of both the HOMO and LUMO due to their high electronegativity.
A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. In this compound, the carbonyl oxygen and the exocyclic methylene (B1212753) carbon are expected to be key sites for electrophilic and nucleophilic attacks, respectively.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.22 Å |
| C-N | ~1.38 Å | |
| C-F (C5) | ~1.35 Å | |
| C-F (C6) | ~1.35 Å | |
| C=C (exocyclic) | ~1.34 Å | |
| Bond Angle | O=C-N | ~125° |
| F-C-C (C5-C4) | ~119° | |
| F-C-C (C6-C7) | ~119° |
DFT calculations are instrumental in mapping out potential reaction pathways. For instance, the reactivity of the exocyclic double bond in this compound towards nucleophiles or in cycloaddition reactions can be explored. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed.
Transition state theory, combined with DFT, allows for the precise location of transition state structures. Vibrational frequency analysis is then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides insights into the activation energy barriers, thereby predicting the feasibility and kinetics of a given reaction.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretation
To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is highly effective for calculating the electronic absorption spectra of molecules. By computing the energies of the first few singlet excited states, the wavelengths of maximum absorption (λmax) can be predicted.
The nature of the electronic transitions, such as n→π* or π→π*, can also be determined by analyzing the molecular orbitals involved in each excitation. This information is invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.
Table 2: Predicted Electronic Transitions for this compound using TD-DFT
| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~320 nm | 0.25 | HOMO → LUMO (π→π) |
| S0 → S2 | ~280 nm | 0.10 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | ~250 nm | 0.05 | n→π* |
Note: These are illustrative values. Actual computational results would provide precise data.
Molecular Dynamics Simulations
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the conformational changes and intermolecular interactions of this compound in different environments, such as in a solvent or interacting with a biological macromolecule.
MD simulations can provide insights into the flexibility of the molecule, the stability of different conformers, and the dynamics of its interaction with other molecules. This is particularly relevant for understanding how the compound might behave in a biological system.
Quantum Chemical Calculations for Reactivity Predictions
Beyond the HOMO-LUMO analysis, other quantum chemical descriptors can be calculated to predict the reactivity of this compound. These include:
Local Reactivity Descriptors: Fukui functions and dual descriptors can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This provides a more nuanced understanding of its chemical behavior.
These computational predictions are invaluable for designing new synthetic routes and for understanding the potential biological activity of this compound.
Applications of 5,6 Difluoro 3 Methyleneisoindolin 1 One and Its Derivatives in Materials Science
Organic Semiconductors and Optoelectronic Devices
The introduction of fluorine atoms into conjugated organic molecules is a widely adopted strategy for tailoring their properties for electronic devices. dntb.gov.uarsc.org Fluorination profoundly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This modification enhances the material's resistance to oxidative degradation and can facilitate electron injection, making such compounds valuable for a range of optoelectronic applications. rsc.org
In the design of materials for OLEDs, precise control over energy levels is crucial for efficient charge injection and transport, leading to effective recombination and light emission. The strategic fluorination of organic semiconductors is a proven method to enhance the performance of OLEDs. By incorporating a unit such as 5,6-Difluoro-3-methyleneisoindolin-1-one into a larger conjugated system, it is possible to systematically tune the HOMO and LUMO levels. This tuning helps align the material's energy levels with those of adjacent layers in the OLED stack, thereby improving device efficiency and stability. The electron-withdrawing nature of the difluorinated isoindolinone core can be leveraged to create n-type (electron-transporting) or ambipolar (transporting both electrons and holes) materials, which are essential for sophisticated OLED architectures. rsc.org
The performance of an OFET is heavily dependent on the charge carrier mobility of the semiconductor used. High mobility requires well-ordered molecular packing in the solid state to ensure efficient orbital overlap between adjacent molecules. Fluorination plays a critical role here by promoting favorable intermolecular interactions, such as C–H···F hydrogen bonds, which can drive a highly organized π-stack arrangement. rsc.org This enhanced packing facilitates charge transport through the material. While specific OFET data for this compound derivatives are unavailable, related isoindigo-based polymers, which share structural similarities, have demonstrated hole mobilities in the range of 1.78 × 10⁻³ to 2.62 × 10⁻³ cm² V⁻¹ s⁻¹, indicating the potential of this class of materials for transistor applications. researchgate.net The incorporation of the difluoro-isoindolinone moiety is a promising strategy to engineer high-mobility materials for next-generation OFETs.
Table 1: Photovoltaic Performance of an Isoindigo-Based Polymer with and without Fluorination This table illustrates the effect of fluorination on a related polymer system, highlighting the principles applicable to derivatives of this compound.
| Polymer System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Source |
| Non-fluorinated Isoindigo-Bithiophene | < 1.0 | N/A | N/A | N/A | daneshyari.com |
| Fluorinated Isoindigo-Bithiophene (PiI2fT) | 1.06 | N/A | N/A | 8.80 | daneshyari.com |
Note: Jsc (short-circuit current density) and FF (fill factor) values were not specified for direct comparison in the source.
Photoactive Polymeric Materials
The this compound unit is an excellent candidate for use as a monomer in the synthesis of photoactive donor-acceptor (D-A) copolymers. In this molecular design, the electron-deficient difluorinated isoindolinone unit acts as the acceptor, which can be paired with various electron-rich (donor) monomers through polymerization techniques like Suzuki polycondensation. researchgate.net This approach allows for the creation of polymers with a tunable optical band gap and precisely controlled electronic energy levels. researcher.life Isoindigo-based polymers synthesized this way exhibit broad absorption spectra, often extending from the visible region into the near-infrared, a highly desirable property for capturing a larger portion of the solar spectrum in organic solar cells. researchgate.netresearcher.life The resulting polymers possess low-lying HOMO levels, which contributes to high open-circuit voltages and improved air stability. researcher.life
Advanced Functional Materials Development
The development of advanced functional materials relies on the availability of versatile and highly tunable molecular building blocks. This compound represents such a building block, offering a unique combination of properties. The lactam core is a functional group that can be further modified, while the exocyclic double bond provides a site for controlled polymerization or additional functionalization. The two fluorine atoms provide a powerful tool for tuning the electronic properties and influencing the solid-state morphology. rsc.org Research into this and related fluorinated lactams could lead to new classes of materials for applications beyond conventional optoelectronics, including chemical sensors, electrochromic devices, and non-linear optics. The introduction of fluorine is known to significantly alter the physical and chemical properties of lactams, making them a promising area for future materials discovery. nih.gov
Design Principles for Electronic Property Tuning through Fluorination and Structural Modification
The use of fluorine in the design of organic electronic materials is a sophisticated strategy that goes beyond simple inductive effects. The specific placement and number of fluorine atoms allow for the fine-tuning of multiple material properties simultaneously.
Energy Level Engineering: As established, fluorination reliably lowers both HOMO and LUMO energy levels. rsc.org This is a primary tool for matching the energy levels of materials in multilayer devices like OLEDs and OSCs to minimize energy barriers for charge transport and extraction.
Morphology Control: Non-covalent interactions involving fluorine, such as C–H···F and F···S interactions, can direct the self-assembly of molecules in the solid state. dntb.gov.uarsc.org These interactions can promote the formation of ordered π-stacked structures, which are crucial for achieving high charge carrier mobility in OFETs. rsc.org
Regioisomeric Tuning: The position of fluorine atoms on a conjugated backbone can have a dramatic impact on optoelectronic properties. A study on benzothiadiazole-based regioisomers showed that simply shifting a fluorine atom from one position to another resulted in a significant red-shift in the emission spectrum. dntb.gov.ua This was attributed to a through-space F···S interaction that altered the rigidity and electronic structure of the molecule. dntb.gov.ua This principle highlights that the "5,6-difluoro" substitution pattern on the isoindolinone core will have a distinct and predictable electronic impact compared to other fluorination patterns.
Enhanced Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated organic materials more resistant to chemical and thermal degradation. mdpi.com This intrinsic stability is critical for ensuring the long operational lifetime required for commercial electronic devices.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of fluorinated isoindolinones is an active area of research. nih.gov Current efforts are focused on developing more efficient, sustainable, and versatile synthetic methods. For 5,6-Difluoro-3-methyleneisoindolin-1-one, future research will likely concentrate on moving beyond traditional multi-step syntheses towards more elegant and environmentally benign approaches.
One promising avenue is the advancement of metal-catalyzed reactions . Palladium-catalyzed processes, for instance, have been successfully employed for the asymmetric synthesis of other fluorinated isoindolinones. nih.gov Future work could adapt these methods, such as the carbonylative amination of appropriately substituted o-iodobenzylamines, to access the 5,6-difluoro analogue. Another area of exploration is the use of metal-free tandem reactions . Recently, a metal-free tandem cyclization of ester-functionalized aziridines has been reported for the synthesis of the parent 3-methyleneisoindolin-1-one (B1254794) scaffold, offering a potentially greener alternative to transition metal catalysis. nih.gov
Furthermore, cascade reactions starting from simple, readily available materials are gaining traction. nih.gov A base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles has been shown to be effective for constructing the isoindolinone core. nih.govacs.org Adapting this methodology to a 4,5-difluoro-2-cyanobenzaldehyde or a related precursor could provide a direct and atom-economical route to this compound.
The principles of green chemistry are expected to be a major driver in the development of new synthetic routes. eurekalert.orgsciencedaily.com This includes the use of safer, more abundant metals, solvent-free or aqueous reaction conditions, and minimizing the generation of toxic byproducts. eurekalert.orgsciencedaily.com The development of a one-pot synthesis from a precursor like Methyl-2-amino-5,6-difluorobenzoate, analogous to syntheses of related difluoro-heterocycles, would be a significant step forward. researchgate.net
| Synthetic Strategy | Potential Precursors | Key Features | Relevant Findings |
| Palladium-Catalyzed Carbonylative Amination | α-Fluoroalkyl o-iodobenzylamines | Asymmetric synthesis, good functional group tolerance | Achieved for other fluorinated isoindolinones. nih.gov |
| Metal-Free Tandem Cyclization | Ester-functionalized aziridines | Avoids transition metals, potentially milder conditions | Effective for the parent 3-methyleneisoindolin-1-one. nih.gov |
| Base-Promoted Cascade Reactions | 4,5-Difluoro-2-formylbenzonitrile | High atom economy, starts from simple materials | Proven for non-fluorinated and other substituted isoindolinones. nih.govacs.org |
| Green Chemistry Approaches | Methyl-2-amino-5,6-difluorobenzoate | Use of safer reagents, minimal waste | Synthesis of related difluoro-quinazolinones from this precursor. researchgate.net |
Exploration of New Reactivity Patterns and Chemical Transformations
The exocyclic double bond in this compound, in conjunction with the electron-withdrawing nature of the difluorinated ring, suggests a rich and varied reactivity profile that is yet to be fully explored. Future research will likely focus on harnessing this reactivity for the synthesis of more complex molecular architectures.
Based on studies of analogous 3,3-difluoro-2-exo-methylidene indolines, the methylene (B1212753) group can exhibit amphoteric reactivity , acting as both a nucleophile and an electrophile. researchgate.net This dual reactivity opens the door to a wide array of chemical transformations. Research into the behavior of this compound in the presence of various nucleophiles and electrophiles will be crucial.
Furthermore, the compound is an ideal substrate for various metal-catalyzed transformations . Investigations into palladium, rhodium, and copper-catalyzed reactions could lead to the formation of new carbon-carbon and carbon-heteroatom bonds at the exocyclic position. researchgate.net This would allow for the modular functionalization of the core scaffold, providing access to a diverse library of derivatives.
The difluorinated aromatic ring also offers sites for further functionalization, although its electron-deficient nature will dictate the types of reactions that are feasible. The exploration of nucleophilic aromatic substitution reactions, for example, could provide a means to introduce additional substituents onto the benzene (B151609) ring.
| Reaction Type | Potential Reagents | Expected Outcome | Basis for Exploration |
| Nucleophilic Addition | Amines, thiols, carbanions | Functionalization of the exocyclic double bond | Known reactivity of similar exo-methylidene systems. researchgate.net |
| Electrophilic Addition | Halogens, strong acids | Formation of 3-halomethyl- or 3-hydroxymethyl-isoindolinones | General reactivity of alkenes. |
| Metal-Catalyzed Cross-Coupling | Boronic acids, organozincs, amines | C-C, C-N bond formation at the exocyclic position | Broad utility of metal catalysis in organic synthesis. researchgate.net |
| Cycloaddition Reactions | Dienes, dipolarophiles | Construction of novel polycyclic systems | Reactivity of the conjugated exo-cyclic double bond. |
Advanced Computational Modeling for Property Prediction and Material Design
Computational chemistry is an increasingly powerful tool for predicting the properties of novel molecules and guiding experimental work. For this compound, advanced computational modeling will be instrumental in several key areas.
Density Functional Theory (DFT) studies can be employed to understand the electronic structure, molecular geometry, and reactivity of the molecule. nih.gov Such calculations can predict the most likely sites for nucleophilic and electrophilic attack, rationalize observed reaction outcomes, and help in the design of new chemical transformations. For instance, DFT was used to investigate the mechanism and selectivity of cascade reactions for the synthesis of related 3-methyleneisoindolin-1-ones. nih.gov
Beyond reactivity, computational models can predict key physicochemical properties relevant to materials science applications. These include:
Frontier Molecular Orbital (FMO) energies (HOMO/LUMO): These are crucial for predicting the electronic and optical properties of the molecule, such as its absorption and emission spectra, which is relevant for applications in organic electronics.
Dipole moment and polarizability: These properties influence the solubility, crystal packing, and non-linear optical properties of the material.
Intermolecular interaction energies: Modeling can help understand how molecules of this compound might self-assemble in the solid state, which is critical for designing crystalline materials with desired properties.
Integration with Emerging Technologies in Materials Science
The unique combination of a fluorinated core and a reactive methylene group makes this compound a compelling candidate for integration with emerging technologies in materials science.
The parent 3-methyleneisoindolin-1-one scaffold has been noted for its potential in creating functional materials , including those with mechanochromic luminescent properties. nih.gov The introduction of the two fluorine atoms in this compound could significantly enhance these properties through the promotion of specific intermolecular interactions (e.g., C-F···H bonds) in the solid state. Future research could focus on synthesizing this compound and its derivatives to study their photophysical properties and potential as sensors or smart materials.
Furthermore, the field of fluorine chemistry is rapidly advancing, with a focus on creating novel materials with unique properties. nih.gov Fluorinated compounds are integral to the development of advanced polymers, liquid crystals, and organic electronics. The ability to polymerize or graft this compound onto other structures could lead to new materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics.
The integration of such fluorinated building blocks into organic electronic devices , such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs), is another exciting frontier. The electron-withdrawing nature of the difluorinated ring could be beneficial for creating n-type or ambipolar organic semiconductors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 5,6-Difluoro-3-methyleneisoindolin-1-one, and how can reaction conditions be systematically evaluated?
- Methodological Answer : Begin with literature-based routes for isoindolinone derivatives (e.g., cyclization of fluorinated precursors or palladium-catalyzed cross-coupling) . Use fractional factorial design to test variables like temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol%). Monitor purity via HPLC and confirm structural fidelity with / NMR . For low yields (<40%), investigate competing side reactions (e.g., fluorinated intermediate hydrolysis) using LC-MS tracking .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer : Prioritize NMR to confirm fluorine substitution patterns (δ -110 to -150 ppm for aromatic fluorines) and NMR to verify the methylene group (δ ~120–130 ppm). Discrepancies between calculated and observed HRMS data may indicate isotopic interference or residual solvents; repeat analysis under high-resolution conditions (e.g., TOF-MS with <2 ppm error) . For crystallographic ambiguities, compare experimental XRD data with DFT-optimized structures .
Advanced Research Questions
Q. How can the environmental fate and degradation pathways of this compound be modeled in aquatic systems?
- Methodological Answer : Use OECD 308/309 guidelines to simulate hydrolysis (pH 4–9), photolysis (λ = 290–800 nm), and microbial degradation in sediment-water systems. Quantify degradation products via LC-QTOF-MS and apply QSAR models (e.g., EPI Suite) to predict bioaccumulation potential. Note: Fluorine’s electronegativity may retard hydrolysis, requiring extended reaction times (>30 days) .
Q. What experimental strategies are effective for studying the adsorption behavior of this compound on indoor surfaces, and how does this impact reactivity?
- Methodological Answer : Conduct controlled chamber experiments with silica, gypsum, or PVC surfaces. Use microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) to map adsorption isotherms and identify surface-bound intermediates. Compare oxidative reactivity (e.g., ozone or OH radical exposure) between adsorbed and gaseous phases to assess half-life variations .
Q. How can in vitro assays be designed to evaluate the cytotoxicity of this compound across multiple cell lines?
- Methodological Answer : Screen against HepG2 (liver), A549 (lung), and HEK293 (kidney) cells using MTT/WST-1 assays (48–72 hr exposure, 1–100 µM range). Include fluorouracil as a positive control. For mechanistic insights, pair with ROS detection (DCFH-DA probe) and apoptosis markers (Annexin V/PI). Validate dose-response inconsistencies via RNA-seq to identify off-target pathways .
Q. What statistical approaches are suitable for resolving contradictory data in stability studies of this compound under varying storage conditions?
- Methodological Answer : Apply ANOVA to stability data (e.g., degradation rates at 25°C vs. 40°C, 60% RH) with post-hoc Tukey tests. For non-normal distributions, use Kruskal-Wallis with Dunn’s correction. Confounding variables (e.g., light exposure) require split-plot designs with four replicates per condition .
Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to map frontier molecular orbitals (HOMO/LUMO) and transition states. Compare activation energies for endo vs. exo pathways. Validate with experimental kinetics (e.g., via NMR integration of diene consumption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
